

In-Depth Technical Guide: Infrared (IR) Spectroscopy of Z-D-Phe-OH

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Compound of Interest

Compound Name: *N-(Benzylloxycarbonyl)-D-phenylalanine*

Cat. No.: *B554491*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy data for N-benzylloxycarbonyl-D-phenylalanine (Z-D-Phe-OH). The information presented herein is crucial for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development.

Data Presentation: Infrared Absorption Bands for Z-D-Phe-OH

The infrared spectrum of Z-D-Phe-OH is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The data, compiled from spectral information, is summarized in the table below for clear and easy comparison.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
~3300	Strong, Broad	O-H Stretch	Carboxylic Acid
~3030	Medium	C-H Stretch (Aromatic)	Phenyl Rings
~2950	Medium	C-H Stretch (Aliphatic)	Methylene and Methine
~1710	Strong, Sharp	C=O Stretch	Carboxylic Acid Dimer
~1690	Strong, Sharp	C=O Stretch	Urethane Carbonyl
~1530	Strong	N-H Bend and C-N Stretch	Amide II
~1455	Medium	C-C Stretch (in-ring)	Phenyl Rings
~1250	Strong	C-O Stretch	Carboxylic Acid / Urethane
~740	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene
~700	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene

Experimental Protocols

The acquisition of high-quality IR data is fundamental to accurate structural elucidation. The data presented in this guide is typically obtained using the following experimental protocol.

Fourier-Transform Infrared (FTIR) Spectroscopy using KBr Wafer Technique

This method is a standard procedure for obtaining the infrared spectrum of solid samples.

1. Sample Preparation:

- A small amount of Z-D-Phe-OH (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogeneity of the mixture is critical for obtaining a high-quality spectrum.
- The mixture is then transferred to a pellet-pressing die.

2. Pellet Formation:

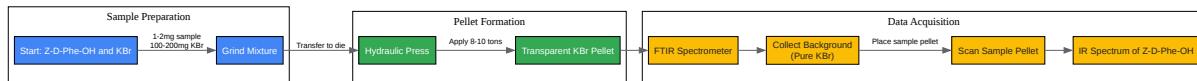
- The die is placed under a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent KBr pellet containing the dispersed sample.

3. Data Acquisition:

- The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- A background spectrum of a pure KBr pellet is collected.
- The KBr pellet containing the Z-D-Phe-OH sample is then placed in the sample holder of the spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the IR spectrum of Z-D-Phe-OH using the KBr wafer technique.

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